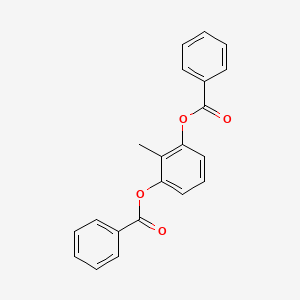

3-(Benzoyloxy)-2-methylphenyl benzoate

説明

Structure

3D Structure

特性

分子式 |

C21H16O4 |

|---|---|

分子量 |

332.3 g/mol |

IUPAC名 |

(3-benzoyloxy-2-methylphenyl) benzoate |

InChI |

InChI=1S/C21H16O4/c1-15-18(24-20(22)16-9-4-2-5-10-16)13-8-14-19(15)25-21(23)17-11-6-3-7-12-17/h2-14H,1H3 |

InChIキー |

AJFVSPMJQTWONR-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

Ii. Methodologies for the Chemical Synthesis of 3 Benzoyloxy 2 Methylphenyl Benzoate

Precursor Identification and Sourcing Strategies for Esterification

The logical precursors for the synthesis of 3-(Benzoyloxy)-2-methylphenyl benzoate (B1203000) are derived from its core structure: a 2-methylresorcinol (B147228) (2-methyl-1,3-benzenediol) backbone with two benzoate groups.

Phenolic Precursor : The central structural unit is 2-methylresorcinol . The synthesis of 2-methylresorcinol itself can be a multi-step process, for instance, through the hydrogenation of resorcinol, methylation to form 2-methylcyclohexane-1,3-dione, followed by bromination and subsequent hydrogenolysis to yield the final product. prepchem.com

Acylating Agent : The benzoate moieties are introduced using an acylating agent derived from benzoic acid . For direct esterification, highly reactive derivatives of benzoic acid are preferred over the acid itself due to the low reactivity of phenolic hydroxyl groups. libretexts.org The most common and effective choices include:

Benzoyl chloride : Highly reactive, often used in Schotten-Baumann reactions.

Benzoic anhydride : A suitable alternative to benzoyl chloride, producing benzoic acid as a byproduct instead of hydrochloric acid.

These precursor compounds are generally available from major chemical suppliers. Sourcing strategies would involve obtaining high-purity 2-methylresorcinol and a suitable benzoic acid derivative for the acylation step.

Direct Esterification Pathways and Optimization

Direct esterification involves the reaction of the two hydroxyl groups of 2-methylresorcinol with two equivalents of an acylating agent. While phenols are generally less reactive than alcohols in standard acid-catalyzed esterification, several effective methods exist. libretexts.orgacs.org

The choice of catalyst is critical in overcoming the lower reactivity of the phenolic hydroxyl groups and achieving high yields.

Acid Catalysis and Acyl Halide Reactions: The direct Fischer esterification of phenols with carboxylic acids is often slow and inefficient. libretexts.org Therefore, the reaction is more practically carried out using more electrophilic acylating agents like benzoyl chloride or benzoic anhydride. The reaction with benzoyl chloride can be performed with a base like pyridine (B92270), which acts as a catalyst and scavenges the HCl byproduct. nih.gov Alternatively, the phenol (B47542) can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide (B78521), which then reacts readily with the acyl chloride. libretexts.org Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid can be used, particularly when reacting with an acid anhydride, often requiring elevated temperatures to drive the reaction. google.com

Enzyme Catalysis: Enzymatic catalysis offers a milder and more selective alternative for ester synthesis. Lipases are commonly employed for this transformation. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly effective in catalyzing the esterification of phenolic compounds. nih.govnih.gov These reactions are often performed under solvent-free conditions or in nonpolar organic solvents and can achieve high conversion rates. nih.govresearchgate.net Enzymatic methods provide the advantage of high selectivity and avoidance of harsh acidic or basic conditions.

| Catalytic System | Acylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Base-Promoted (e.g., Pyridine) | Benzoyl Chloride | Room temperature or gentle heating | High reactivity, good yields. nih.gov | Use of corrosive acyl chloride, formation of HCl byproduct. |

| Strong Acid (e.g., H₂SO₄, TsOH) | Benzoic Anhydride | Elevated temperatures (e.g., reflux) google.com | Uses less corrosive anhydride. | Requires high temperatures, potential for side reactions. |

| Enzymatic (e.g., Novozym 435) | Benzoic Acid | Mild temperatures (e.g., 50-70°C), often solvent-free nih.govnih.gov | High selectivity, environmentally friendly, mild conditions. | Longer reaction times, higher cost of catalyst. |

The choice of solvent can significantly influence the kinetics and equilibrium of esterification reactions. nih.govelsevierpure.com For acid-catalyzed reactions, a hydrocarbon solvent that forms an azeotrope with water (e.g., toluene (B28343) or xylene) can be used to remove the water byproduct and drive the reaction to completion. google.comgoogle.com In other systems, dipolar aprotic solvents are used. Studies have shown that solvents like acetonitrile (B52724) (ACN) can promote esterification, while dimethylformamide (DMF) may suppress it. elsevierpure.com Dimethyl sulfoxide (B87167) (DMSO) has been shown to provide nearly quantitative yields and faster reaction kinetics in some base-catalyzed esterifications compared to other dipolar aprotic solvents. gaylordchemical.com For enzymatic reactions, nonpolar solvents like hexane (B92381) or isooctane (B107328) are generally preferred as they tend to enhance lipase (B570770) activity. researchgate.net Solvent-free conditions are also highly effective for certain lipase-catalyzed esterifications and transesterifications, offering a greener and more economical approach. nih.gov

| Solvent Type | Example(s) | Effect on Reaction | Reference |

|---|---|---|---|

| Azeotropic (water removal) | Toluene, Xylene | Drives equilibrium toward products by removing water. | google.comgoogle.com |

| Dipolar Aprotic | Acetonitrile (ACN) | Can promote the rate of esterification. | elsevierpure.com |

| Dipolar Aprotic | Dimethylformamide (DMF) | May strongly suppress the reaction. | elsevierpure.com |

| Dipolar Aprotic | Dimethyl Sulfoxide (DMSO) | Can lead to high yields and faster kinetics. | gaylordchemical.com |

| Nonpolar | Hexane, Isooctane | Often preferred for enzymatic reactions to maintain high lipase activity. | researchgate.net |

| Solvent-Free | N/A | Environmentally friendly and economical, effective for some lipase-catalyzed processes. | nih.gov |

Esterification is a reversible equilibrium reaction. libretexts.org To achieve high yields of 3-(Benzoyloxy)-2-methylphenyl benzoate, the equilibrium must be shifted towards the product side. This is typically accomplished by using a molar excess of one reactant (the acylating agent) or by continuously removing one of the byproducts, such as water in a Fischer esterification or the carboxylic acid when using an anhydride. libretexts.orgucr.ac.cr

The kinetics of the reaction are influenced by temperature, catalyst concentration, and the structure of the reactants. acs.org Kinetic studies of similar esterification reactions of phenols indicate that the process often follows first-order kinetics. researchgate.net The rate of reaction generally increases with temperature and catalyst loading up to an optimal point. acs.org However, excessively high temperatures can lead to side reactions or catalyst degradation. The steric hindrance from the methyl group at the ortho position of 2-methylresorcinol may slightly reduce the reaction rate compared to an unsubstituted phenol, a factor that can be compensated for by optimizing reaction time and temperature.

Transesterification Approaches to this compound

Transesterification is an alternative pathway where an ester is converted into another by exchanging the alkoxy or, in this case, the phenoxy group. libretexts.orgmasterorganicchemistry.com To synthesize the target molecule, 2-methylresorcinol could be reacted with two equivalents of a simple benzoate ester, such as methyl benzoate or phenyl benzoate, in the presence of a catalyst. The reaction involves the exchange of the methanol (B129727) or phenol from the starting ester with the 2-methylresorcinol. This method can be particularly advantageous when catalyzed by enzymes or specific metal catalysts. nih.govorganic-chemistry.org

Base-catalyzed transesterification is a common and effective method. masterorganicchemistry.com The reaction is typically catalyzed by strong bases like alkoxides or milder bases such as potassium carbonate (K₂CO₃). rsc.orgyoutube.com

The mechanism proceeds through a nucleophilic addition-elimination pathway:

Deprotonation : The base removes a proton from a hydroxyl group on the 2-methylresorcinol, creating a more potent nucleophile, the phenoxide anion.

Nucleophilic Attack : The phenoxide anion attacks the electrophilic carbonyl carbon of the benzoate ester (e.g., methyl benzoate). This forms a tetrahedral intermediate. youtube.comresearchgate.net

Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the original alkoxy group (e.g., methoxide (B1231860), CH₃O⁻) as the leaving group.

Proton Transfer : The expelled methoxide anion is a strong base and will deprotonate another 2-methylresorcinol molecule or other acidic species in the mixture, propagating the catalytic cycle. youtube.com

This process would occur sequentially on both hydroxyl groups of the 2-methylresorcinol to yield the final dibenzoate product. Driving the reaction to completion often requires the removal of the alcohol byproduct (e.g., methanol) by distillation. masterorganicchemistry.com

Metal-Catalyzed Transesterification Methods

Transesterification represents a significant pathway for the synthesis of various esters, including aryl benzoates. This method involves the reaction of an ester with an alcohol or, in this case, a phenol in the presence of a catalyst. For the synthesis of this compound, a potential transesterification route would involve the reaction of a suitable methyl or ethyl benzoate with 2-methylresorcinol.

Metal catalysts are often employed to facilitate this transformation, which can be challenging, particularly for the esterification of phenols. rsc.orgnih.gov Earth-abundant alkali metals have been shown to be effective catalysts for the transesterification of aryl and heteroaryl esters with phenols. rsc.orgnih.gov While a specific protocol for this compound is not extensively documented in the literature, a general approach can be outlined based on established methodologies.

A plausible metal-catalyzed transesterification for the synthesis of this compound would involve the reaction of 2-methylresorcinol with two equivalents of a simple benzoate ester, such as methyl benzoate, in the presence of an alkali metal catalyst like sodium methoxide or potassium carbonate. The reaction would likely be carried out at an elevated temperature in a suitable high-boiling solvent to drive the equilibrium towards the product by removing the liberated methanol.

Table 1: Representative Conditions for Metal-Catalyzed Transesterification of Phenols

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaOCH₃ | 2-Methylresorcinol | Methyl Benzoate | Toluene | 110 | 12-24 | Moderate |

| K₂CO₃ | 2-Methylresorcinol | Phenyl Benzoate | Xylene | 140 | 18-36 | Moderate to Good |

| LiOt-Bu | 2-Methylresorcinol | Ethyl Benzoate | Dimethylformamide | 150 | 8-16 | Good |

Note: The data in this table is representative of typical conditions for metal-catalyzed transesterification of phenols and not specific experimental results for the synthesis of this compound.

The mechanism of this reaction generally involves the deprotonation of the phenol by the basic metal catalyst to form a more nucleophilic phenoxide ion. This phenoxide then attacks the carbonyl carbon of the benzoate ester, leading to a tetrahedral intermediate which subsequently collapses to form the desired aryl benzoate and the corresponding alkoxide.

Alternative Synthetic Routes (e.g., acylation of phenolic derivatives)

A more direct and widely applicable method for the synthesis of this compound is the acylation of the phenolic precursor, 2-methylresorcinol. prepchem.commdpi.com This approach involves the reaction of 2-methylresorcinol with two equivalents of a benzoylating agent, such as benzoyl chloride or benzoic anhydride.

The Schotten-Baumann reaction is a classic example of this type of transformation, where the acylation is performed in the presence of a base, such as aqueous sodium hydroxide or pyridine. organic-chemistry.orgresearchgate.net The base serves to neutralize the hydrogen chloride byproduct when benzoyl chloride is used and also to deprotonate the phenolic hydroxyl groups, thereby increasing their nucleophilicity.

A typical procedure would involve dissolving 2-methylresorcinol in a suitable solvent, such as dichloromethane (B109758) or toluene, and adding a base. Benzoyl chloride would then be added dropwise to the reaction mixture, often at a reduced temperature to control the exothermic reaction. The reaction is typically stirred for several hours at room temperature to ensure complete di-acylation.

Table 2: Comparison of Acylating Agents for the Synthesis of this compound

| Acylating Agent | Catalyst/Base | Solvent | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |

| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to RT | High reactivity, readily available. | Generates HCl, which must be neutralized. |

| Benzoyl Chloride | Aq. NaOH | Toluene/H₂O (biphasic) | RT | Inexpensive base, efficient for simple phenols. | Potential for hydrolysis of the product. |

| Benzoic Anhydride | DMAP (cat.), Triethylamine | Acetonitrile | RT to 50 | Milder reaction conditions, no HCl byproduct. | Lower reactivity than benzoyl chloride. |

Note: This table presents a qualitative comparison of common acylation conditions and is not based on specific experimental data for the target compound.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The purification of this compound and its synthetic intermediates is crucial to obtain a product of high purity. The choice of purification method depends on the physical properties of the compounds and the nature of the impurities.

Purification of Intermediates (e.g., 2-Methylresorcinol):

The intermediate, 2-methylresorcinol, if synthesized in the lab, would likely require purification before its use in the final acylation step. Common methods for the purification of substituted phenols include:

Recrystallization: This is a standard technique for purifying solid compounds. A suitable solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Column Chromatography: Silica (B1680970) gel column chromatography can be employed to separate 2-methylresorcinol from byproducts and unreacted starting materials. A solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), would be used to elute the desired compound.

Distillation: If the intermediate is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Purification of the Final Product (this compound):

After the acylation reaction, the reaction mixture will contain the desired product, as well as unreacted starting materials, the catalyst or base, and byproducts. The work-up and purification procedure would typically involve the following steps:

Aqueous Work-up: The reaction mixture is first washed with water to remove any water-soluble byproducts and salts. If a base like pyridine was used, a dilute acid wash (e.g., with HCl) would be necessary to remove it. A subsequent wash with a dilute base (e.g., NaHCO₃ solution) can remove any unreacted benzoic acid. quora.comquora.com

Drying: The organic layer containing the product is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: The crude product can be further purified by one or more of the following techniques:

Recrystallization: This is the most common method for purifying solid aryl benzoates. A suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) is used to crystallize the pure product. csub.edu

Column Chromatography: If recrystallization is not effective in removing all impurities, silica gel column chromatography can be used.

Steam Distillation: This technique can be useful for removing volatile impurities from the final product. jru.edu.in

Table 3: Common Purification Techniques and Their Applicability

| Technique | Stage of Synthesis | Target Compound/Impurity | Principle of Separation |

| Acid-Base Extraction | Work-up | Unreacted Phenol, Benzoic Acid | Differential solubility in acidic/basic aqueous solutions. quora.comquora.com |

| Recrystallization | Final Product, Intermediates | Solid products from soluble impurities | Difference in solubility at different temperatures. csub.edu |

| Column Chromatography | Final Product, Intermediates | Compounds with different polarities | Differential adsorption on a stationary phase. |

| Distillation (Vacuum/Steam) | Intermediates, Final Product | Volatile compounds from non-volatile compounds | Differences in boiling points. jru.edu.in |

Iii. Chemical Reactivity and Mechanistic Investigations of 3 Benzoyloxy 2 Methylphenyl Benzoate

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of 3-(benzoyloxy)-2-methylphenyl benzoate (B1203000) is a critical aspect of its chemical profile, with both ester linkages being susceptible to cleavage under appropriate conditions. The rates and mechanisms of this hydrolysis are profoundly influenced by the pH of the medium, with distinct pathways operating under acidic and basic conditions.

Under acidic conditions, the hydrolysis of 3-(benzoyloxy)-2-methylphenyl benzoate is expected to proceed via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This mechanism involves the protonation of the carbonyl oxygen of one of the ester groups, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate.

The relative rates of hydrolysis of the two ester groups are influenced by both steric and electronic factors. The ester group at the 3-position is sterically less hindered than the one attached to the phenolic oxygen, which is ortho to a methyl group. However, the electronic nature of the substituents also plays a crucial role. The benzoyloxy group at the 3-position is an electron-withdrawing group, which would slightly deactivate the adjacent carbonyl group towards protonation. Conversely, the ether-like oxygen of the phenolic ester can donate electron density to its carbonyl group through resonance, potentially making it more susceptible to protonation.

Illustrative Reaction Scheme for Acid-Catalyzed Hydrolysis:

In the presence of a base, such as hydroxide (B78521) ions, the hydrolysis of this compound is anticipated to follow the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This pathway involves the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester group, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the corresponding phenoxide or benzoate as the leaving group.

The relative reactivity of the two ester carbonyl centers towards nucleophilic attack by hydroxide is a key consideration. The carbonyl carbon of the ester at the 3-position is electronically activated by the electron-withdrawing benzoyloxy group, making it more susceptible to nucleophilic attack. In contrast, the carbonyl carbon of the phenolic ester is influenced by the ortho-methyl group, which may exert some steric hindrance. Kinetic studies on related substituted phenyl benzoates have shown that electron-withdrawing groups on the phenyl ring of the leaving group generally accelerate the rate of hydrolysis. rsc.orgresearchgate.net

Illustrative Data Table on Relative Hydrolysis Rates:

| Ester Position | Electronic Effect of Substituent | Steric Hindrance | Expected Relative Rate of Base-Catalyzed Hydrolysis |

| 3-Benzoyloxy | Electron-withdrawing | Less hindered | Faster |

| Phenolic Benzoate | Electron-donating (resonance) | More hindered (ortho-methyl) | Slower |

This table is illustrative and based on general principles of organic chemistry. Actual experimental data for this specific compound is not available.

The kinetics of hydrolysis of this compound are expected to be sensitive to various environmental factors, including temperature, pH, and solvent polarity.

Temperature: An increase in temperature will generally increase the rate of both acid- and base-catalyzed hydrolysis by providing the necessary activation energy for the reactions.

pH: The rate of hydrolysis will be slowest at neutral pH and will increase significantly in both acidic and basic conditions. The pH-rate profile is expected to be a U-shaped curve, typical for ester hydrolysis.

Solvent: The polarity of the solvent can influence the stability of the transition states in both mechanisms. For the BAC2 mechanism, a more polar solvent can stabilize the negatively charged tetrahedral intermediate, thus accelerating the reaction.

Transesterification Reactivity with Alcohols and Phenols

This compound can undergo transesterification reactions with other alcohols or phenols in the presence of an acid or base catalyst. This process involves the exchange of the alkoxy or phenoxy group of the ester with that of the reacting alcohol or phenol (B47542). The mechanism is analogous to that of hydrolysis, with the alcohol or phenol acting as the nucleophile instead of water.

The equilibrium of the transesterification reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. The relative reactivity of the two ester groups towards transesterification will follow similar trends as in hydrolysis, with the less sterically hindered and more electronically activated ester at the 3-position likely being more reactive.

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The three phenyl rings of this compound present potential sites for electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The regioselectivity of these reactions will be dictated by the directing effects of the existing substituents.

Central Phenyl Ring: This ring is substituted with a methyl group (ortho-, para-directing and activating), a benzoyloxy group (meta-directing and deactivating), and another benzoyloxy group attached via an ether linkage (ortho-, para-directing and activating). The interplay of these groups makes predicting the exact site of substitution complex. However, the positions ortho and para to the activating methyl and ether-linked oxygen are likely to be the most reactive, though steric hindrance from the adjacent groups will be a significant factor.

Benzoyl Phenyl Rings: These two rings are part of the benzoate ester groups. The carbonyl group of the ester is a deactivating, meta-directing group. Therefore, electrophilic substitution on these rings will be less favorable than on the central ring and will occur at the meta position relative to the ester linkage.

Nucleophilic Attack at the Ester Carbonyl Centers

The carbonyl carbons of the two ester groups are electrophilic centers and are susceptible to attack by various nucleophiles. As discussed in the context of hydrolysis and transesterification, the reactivity of these centers is influenced by both steric and electronic factors.

Stronger nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), would be expected to add to the carbonyl groups, leading to the formation of tertiary alcohols after workup. The relative reactivity of the two carbonyl centers towards such nucleophiles would again depend on the balance of steric hindrance and electronic activation. It is plausible that the less hindered ester at the 3-position would react preferentially.

Kinetic studies on the nucleophilic substitution of substituted phenyl benzoates have provided insights into the factors governing these reactions. For instance, the rate of reaction is highly dependent on the nature of both the nucleophile and the leaving group. nih.govscispace.com

Radical Reactions and Polymerization Potential

The presence of ester linkages and aromatic rings in this compound suggests potential involvement in radical reactions, although it is not a conventional monomer for radical polymerization. The initiation of radical reactions would likely require high-energy conditions, such as exposure to UV radiation or high temperatures, or the presence of a radical initiator.

Under such conditions, the weaker bonds in the molecule would be susceptible to homolytic cleavage. The C–O bonds of the ester groups are potential sites for radical attack. For instance, a radical could add to the carbonyl oxygen, or abstract a hydrogen atom from the methyl group on the phenyl ring, leading to the formation of various radical intermediates. The subsequent reactions of these intermediates would likely be complex, involving rearrangements, fragmentation, and recombination, ultimately leading to a mixture of products.

While not a typical monomer, the bifunctional nature of this compound, possessing two ester groups, could theoretically allow it to act as a building block in certain types of polymerization reactions, such as polycondensation, under specific catalytic conditions. However, its suitability as a monomer for radical polymerization is limited. Radical polymerization typically involves the addition of radicals to unsaturated monomers, such as alkenes or acrylates. Since this compound lacks readily polymerizable double bonds, it is not expected to undergo radical chain-growth polymerization in a conventional manner.

Studies on other bifunctional monomers containing ester groups have shown that they can undergo polymerization, although not necessarily through a radical mechanism. For example, bifunctional N-phenylmaleimide monomers with ester groups have been polymerized through both solution and bulk methods at elevated temperatures. tandfonline.com

Thermochemical Transformations and Decomposition Products

The thermal stability and decomposition pathways of this compound are of significant interest for its potential applications at elevated temperatures. In the absence of direct experimental data, the thermochemical behavior can be predicted based on the fragmentation patterns of similar aromatic esters observed in mass spectrometry and pyrolysis studies. youtube.comwhitman.edu

Upon heating, the compound is expected to undergo decomposition through the cleavage of its ester linkages. The fragmentation of aromatic esters in mass spectrometry provides a model for the initial steps of thermal decomposition. youtube.comwhitman.edu Common fragmentation pathways for aromatic esters include:

Cleavage of the C-O bond: This can lead to the formation of a benzoyl cation and a phenoxide radical, or a benzoate radical and a phenyl cation.

Cleavage of the C-C bond alpha to the carbonyl group: This is a less common pathway for aromatic esters compared to aliphatic ones.

Rearrangement reactions: The "ortho effect" can influence the fragmentation of substituted aromatic esters, where a substituent in the ortho position can interact with the ester group, leading to specific rearrangement products. youtube.com Although the methyl group in this compound is in the ortho position to one of the benzoyloxy groups, specific studies on its influence on the thermal decomposition are not available.

Based on these general principles, the thermal decomposition of this compound would likely produce a complex mixture of smaller molecules. The expected primary decomposition products would arise from the cleavage of the two ester bonds.

Table 1: Plausible Primary Decomposition Products of this compound

| Product Name | Chemical Formula | Plausible Origin |

| Benzoic acid | C₇H₆O₂ | Hydrolysis of the ester linkage (if moisture is present) or rearrangement/hydrogen abstraction following C-O bond cleavage. |

| Phenol | C₆H₆O | Cleavage of the phenyl ester linkage and subsequent hydrogen abstraction. |

| 2-Methylphenol (o-cresol) | C₇H₈O | Cleavage of the substituted phenyl ester linkage and subsequent hydrogen abstraction. |

| Benzene (B151609) | C₆H₆ | Decarboxylation of benzoic acid or fragmentation of the phenyl ring. |

| Toluene (B28343) | C₇H₈ | Fragmentation of the methyl-substituted phenyl ring. |

| Carbon dioxide | CO₂ | Decarboxylation of benzoic acid or benzoate radicals. |

| Benzaldehyde | C₇H₆O | Partial oxidation or rearrangement reactions. ncert.nic.in |

It is important to note that the actual distribution of decomposition products would be highly dependent on the specific conditions, such as temperature, pressure, and the presence of oxygen or other reactive species. For instance, in an inert atmosphere (pyrolysis), the formation of radical species and subsequent recombination and disproportionation reactions would dominate. In the presence of oxygen (thermo-oxidative degradation), the formation of oxidized products, such as phenols, aldehydes, and carboxylic acids, would be more prevalent.

Studies on the thermal degradation of related polymers, such as poly(phenyl methacrylate), indicate that the degradation process can be complex, involving multiple competing reaction pathways. scirp.org Therefore, a detailed analysis of the thermochemical transformations of this compound would require specific experimental studies, such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), to identify the evolved gases and solid residues.

Iv. Advanced Spectroscopic and Structural Elucidation of 3 Benzoyloxy 2 Methylphenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures. By examining the magnetic behavior of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the carbon-hydrogen framework. rsc.org

The ¹H NMR spectrum of 3-(Benzoyloxy)-2-methylphenyl benzoate (B1203000) displays a unique set of signals that correspond to each chemically distinct proton in the molecule. The protons on the three aromatic rings are deshielded and thus resonate in the downfield region of the spectrum, typically between 7.0 and 8.2 parts per million (ppm). The specific chemical shifts and splitting patterns (e.g., doublets, triplets) of these aromatic protons are dictated by their position relative to the ester groups and the methyl substituent, as well as their coupling with adjacent protons. The methyl group (-CH₃) protons, being more shielded, appear as a sharp singlet at a higher field, generally around 2.1 to 2.3 ppm. rsc.org Quantitative ¹H-NMR (q¹H-NMR) can be used to determine the concentration of substrates and metabolites in biotransformation studies. nih.gov

Interactive Table 1: Predicted ¹H NMR Data for 3-(Benzoyloxy)-2-methylphenyl benzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Assignment |

| 8.18 - 8.15 | d | 4H | Protons ortho to carbonyl groups on both benzoyl rings |

| 7.64 - 7.59 | t | 2H | Protons para to carbonyl groups on both benzoyl rings |

| 7.51 - 7.46 | t | 4H | Protons meta to carbonyl groups on both benzoyl rings |

| 7.35 - 7.25 | m | 3H | Protons on the central methylphenyl ring |

| 2.25 | s | 3H | Methyl group protons (-CH₃) |

Note: This table presents predicted data based on established chemical shift principles for similar aromatic esters. Actual experimental values can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, the carbonyl carbons of the two ester groups are the most deshielded, appearing far downfield in the spectrum, typically around 164-166 ppm. rsc.org The carbons of the three aromatic rings resonate in the approximate range of 120-155 ppm, with carbons bonded to oxygen appearing further downfield. The shielded methyl carbon gives a signal in the upfield region, usually around 15-20 ppm. rsc.org

Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to distinguish between carbon types. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons (like the carbonyl carbons and substituted aromatic carbons). This analysis is crucial for assigning the various carbon signals correctly.

Interactive Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Chemical Shift (δ, ppm) | DEPT-135 Signal | Inferred Assignment |

| 165.2 | Absent | Ester Carbonyl Carbons (C=O) |

| 151.1 | Absent | Aromatic Carbon bonded to Oxygen (C-O) |

| 149.5 | Absent | Aromatic Carbon bonded to Oxygen (C-O) |

| 133.8 | Positive | Aromatic Methine Carbon (CH) |

| 130.2 | Positive | Aromatic Methine Carbon (CH) |

| 129.7 | Absent | Quaternary Aromatic Carbon |

| 129.1 | Positive | Aromatic Methine Carbon (CH) |

| 128.7 | Positive | Aromatic Methine Carbon (CH) |

| 125.9 | Positive | Aromatic Methine Carbon (CH) |

| 122.5 | Positive | Aromatic Methine Carbon (CH) |

| 16.8 | Positive | Methyl Carbon (-CH₃) |

Note: This table presents predicted data. The exact chemical shifts are influenced by the molecular conformation and solvent.

Two-dimensional (2D) NMR experiments provide correlational data that is essential for assembling the complete molecular structure.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within each of the three aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C NMR data for all protonated carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY data can reveal the preferred three-dimensional conformation of the molecule by showing, for example, spatial proximity between the methyl protons and a nearby proton on the central aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy. lcms.cz For this compound, with the molecular formula C₂₁H₁₆O₄, HRMS can determine the molecular weight to several decimal places (332.1049 g/mol ). sigmaaldrich.com This precise mass measurement confirms the elemental composition and rules out other potential formulas that might have the same nominal mass.

When the molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragments. The analysis of these fragments provides a roadmap to the original structure. For this compound, the most likely points of cleavage are the ester linkages. This would lead to the formation of a prominent benzoyl cation ([C₇H₅O]⁺) at a mass-to-charge ratio (m/z) of 105. Another significant fragment would arise from the loss of a benzoyl radical, giving an ion corresponding to the rest of the molecule. The molecular ion peak [M]⁺ at m/z 332 would also be expected. miamioh.edudocbrown.info

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |

| 332 | Molecular Ion [M]⁺ | [C₂₁H₁₆O₄]⁺ |

| 227 | [M - C₇H₅O]⁺ | [C₁₄H₁₁O₃]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Note: The relative intensity of these fragments can vary significantly depending on the ionization method used (e.g., Electron Ionization, Electrospray Ionization).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing its vibrational modes. While no specific experimental spectra for this compound are publicly available, the expected characteristic absorption and scattering bands can be predicted based on its molecular structure, which features two ester groups, two phenyl rings, and a methyl group.

The most prominent features in the IR and Raman spectra would arise from the carbonyl (C=O) stretching vibrations of the two ester functionalities. These are expected to appear as strong bands in the IR spectrum, typically in the region of 1720-1740 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the aromatic rings. In the Raman spectrum, the C=O stretch also gives a distinct, though generally weaker, signal.

Vibrations associated with the C-O bonds of the ester groups are also characteristic. Two different C-O stretching vibrations are expected: the C-O stretch between the carbonyl carbon and the oxygen atom, and the C-O stretch between the oxygen atom and the phenyl ring. These typically result in strong bands in the IR spectrum in the 1300-1000 cm⁻¹ range.

The aromatic rings contribute several characteristic bands. The C-H stretching vibrations of the sp²-hybridized carbons of the phenyl rings are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the phenyl rings and are found at lower wavenumbers.

The methyl group attached to the phenyl ring will also exhibit characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ region. C-H bending vibrations (scissoring, rocking, and wagging) of the methyl group would appear in the 1450-1375 cm⁻¹ range.

For comparison, a theoretical and experimental study of the related molecule, phenyl benzoate, provides insight into the expected vibrational frequencies. nih.govresearchgate.net The calculated and experimental spectra of phenyl benzoate show excellent agreement and can be used as a basis for assigning the vibrational modes of this compound. nih.govresearchgate.net

Table 1: Expected IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Ester | C=O Stretch | 1720-1740 | Strong | Medium |

| Ester | C-O Stretch (Acyl-Oxygen) | 1300-1200 | Strong | Medium |

| Ester | C-O Stretch (Aryl-Oxygen) | 1200-1000 | Strong | Medium |

| Aromatic | C-H Stretch | 3100-3000 | Medium | Strong |

| Aromatic | C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Methyl | C-H Stretch (Asymmetric & Symmetric) | 2950-2850 | Medium | Medium |

| Methyl | C-H Bend (Asymmetric & Symmetric) | 1450-1375 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the two benzoyl groups and the substituted phenyl ring. These aromatic systems contain delocalized π-electrons, which can be excited from lower energy π orbitals to higher energy π* orbitals upon absorption of UV radiation.

The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to these π → π* transitions. The spectrum of the parent compound, phenyl benzoate, and other substituted phenyl benzoates can serve as a useful reference. cdnsciencepub.com The electronic and steric effects of substituents on the phenyl rings can influence the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands. cdnsciencepub.com

Typically, benzoyl derivatives exhibit a strong absorption band around 230-280 nm. The presence of two benzoyl groups and a substituted central phenyl ring in this compound may lead to a complex spectrum with overlapping bands. The methyl group, being an auxochrome, might cause a slight red shift (bathochromic shift) of the absorption maxima compared to an unsubstituted analogue.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

| Benzoyl Groups | π → π | 230 - 280 |

| Substituted Phenyl Ring | π → π | 250 - 290 |

X-ray Crystallography for Solid-State Structure (if single crystals available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound, provided that suitable single crystals can be obtained.

While crystallographic data for this compound itself is not currently available in the public domain, the analysis of a closely related structure, methyl 2-(benzoyloxy)benzoate, can illustrate the type of information that would be obtained. researchgate.net

The first step in an X-ray crystallographic analysis is the determination of the unit cell parameters (the dimensions a, b, and c, and the angles α, β, and γ of the repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice.

For example, in the case of methyl 2-(benzoyloxy)benzoate, the crystal system was determined to be monoclinic with the space group C2/c. researchgate.net The unit cell parameters were found to be a = 19.4344 Å, b = 8.5216 Å, c = 14.6195 Å, and β = 93.075°. researchgate.net A similar analysis for this compound would provide the fundamental parameters of its crystal lattice.

Table 3: Illustrative Unit Cell Parameters for a Related Compound (Methyl 2-(benzoyloxy)benzoate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.4344 (7) |

| b (Å) | 8.5216 (3) |

| c (Å) | 14.6195 (5) |

| β (°) | 93.075 (2) |

| Volume (ų) | 2417.68 (15) |

| Z (molecules per unit cell) | 8 |

| Data from a study on methyl 2-(benzoyloxy)benzoate for illustrative purposes. researchgate.net |

A full crystallographic study would reveal the precise conformation of the this compound molecule in the solid state. This includes the dihedral angles between the phenyl rings and the orientation of the ester groups. For instance, in methyl 2-(benzoyloxy)benzoate, the two arene rings are inclined at an angle of 65.97 (6)°. researchgate.net The conformation is influenced by steric hindrance and electronic interactions within the molecule.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that stabilize the crystal packing. These can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds (e.g., C-H···O interactions). In the crystal structure of methyl 2-(benzoyloxy)benzoate, molecules are linked by C—H···π interactions, forming chains that are further linked by offset π–π stacking interactions. researchgate.net A similar analysis of this compound would provide a detailed understanding of its solid-state architecture.

V. Computational and Theoretical Chemistry Studies of 3 Benzoyloxy 2 Methylphenyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electron distribution and the three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. For aromatic esters like 3-(Benzoyloxy)-2-methylphenyl benzoate (B1203000), DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or larger, can determine the most stable molecular conformation by optimizing bond lengths, bond angles, and dihedral angles. nih.govnih.govresearchgate.net Studies on similar molecules, such as phenyl benzoate, have shown that DFT methods can accurately predict these geometric parameters. nih.govresearchgate.net For instance, in a study of phenyl benzoate, the B3LYP/6-31+G* level of theory was used to explore its conformational space. nih.gov Such calculations for 3-(Benzoyloxy)-2-methylphenyl benzoate would likely reveal the preferred orientations of the two phenyl rings relative to the central ester groups, taking into account the steric influence of the methyl group.

Table 1: Representative Predicted Geometric Parameters for an Aromatic Diester using DFT

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| O-C (Aryl) Bond Length | ~1.41 Å |

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-O-C Bond Angle | ~117° |

| O=C-O Bond Angle | ~124° |

| Dihedral Angle (Phenyl-Ester) | Variable, dependent on conformation |

Note: These values are illustrative and based on calculations for similar aromatic esters.

Ab Initio Methods for Energy and Orbital Analysis

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular energies and analyzing molecular orbitals. nih.govresearchgate.netnih.govhu-berlin.de These methods are computationally more intensive but can offer more accurate results, especially for systems where electron correlation is significant. An ab initio study of phenyl benzoate has been performed to investigate its structure and conformational properties. nih.govresearchgate.net For this compound, ab initio calculations would be crucial for accurately determining the energies of different conformers and understanding the electronic transitions, which are related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting ¹H and ¹³C NMR chemical shifts. nih.govyoutube.com For this compound, these calculations would help in assigning the signals in its complex NMR spectrum, particularly in distinguishing between the protons and carbons of the two different phenyl rings. The accuracy of these predictions can be enhanced by considering solvent effects. nih.gov

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. researchgate.netnasa.gov These calculations can predict the positions and intensities of characteristic absorption bands, such as the C=O stretching of the ester groups and the C-O stretching vibrations. Theoretical IR spectra are often scaled to better match experimental results. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax), which correspond to the electronic excitations within the molecule. For this compound, these calculations would likely show absorptions in the UV region characteristic of aromatic esters.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O and C-C bonds connecting the phenyl rings to the ester groups. Conformational analysis involves mapping the potential energy surface as a function of these rotational (dihedral) angles to identify the most stable conformers and the energy barriers between them. nih.govnih.govresearchgate.netnih.govacs.org Studies on diaryl esters have shown that these molecules can adopt various conformations with relatively small energy differences between them. nih.govacs.org The presence of the methyl group in this compound would introduce steric hindrance, influencing the preferred conformations and the rotational energy barriers. It is known that even for flexible molecules, there is often a preference for more extended conformations upon binding to proteins. nih.gov

Table 2: Illustrative Rotational Energy Barriers for a Phenyl Benzoate Analog

| Rotational Bond | Energy Barrier (kcal/mol) |

| Phenyl-C(O) | ~3-5 |

| (O)C-O(Phenyl) | ~2-4 |

Note: These values are representative and can vary based on the specific molecule and computational method.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, such as its synthesis via esterification or its hydrolysis. acs.orgije.irnih.govreaxis.commdpi.com By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. For esterification, computational studies can help to elucidate the role of catalysts and the nature of the intermediates involved in the reaction pathway. reaxis.com For example, models like the Langmuir-Hinshelwood or Eley-Rideal mechanisms can be investigated for catalyzed reactions. acs.orgije.ir

Vi. Applications in Materials Science and Engineering for 3 Benzoyloxy 2 Methylphenyl Benzoate

Role as a Plasticizer in Polymer Formulations

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains. researchgate.netdiva-portal.org Benzoate (B1203000) esters, particularly di-benzoates, are known to be highly solvating plasticizers for a range of polymers. adhesivesmag.comgoogle.com

The aromatic nature and the presence of two ester groups in 3-(Benzoyloxy)-2-methylphenyl benzoate suggest good compatibility with polar polymers. Benzoate plasticizers are known to be compatible with a variety of polymer matrices, including:

Poly(vinyl chloride) (PVC): Dibenzoate plasticizers are highly soluble in PVC and are considered effective replacements for some phthalate (B1215562) plasticizers. adhesivesmag.com Their polarity allows for strong interaction with the polar C-Cl bonds in PVC.

Polyvinyl Acetate (B1210297) (PVA) and its copolymers: Benzoate esters are widely used in waterborne adhesives based on PVA and its copolymers, such as ethylene (B1197577) vinyl acetate (EVA). google.com

Cellulosic Polymers: Benzyl benzoate, a related mono-benzoate, is used as a plasticizer for cellulose (B213188) acetate and nitrocellulose. tandfonline.com The ester groups in this compound would be expected to interact favorably with the hydroxyl groups of cellulose derivatives.

Acrylic Polymers: While acrylics generally have a limited capacity for plasticizers, certain high-performance ester plasticizers are used to improve their flexibility. hallstarindustrial.com

The compatibility of a plasticizer with a polymer matrix is crucial for preventing phase separation and migration of the plasticizer to the surface of the material over time. mdpi.com The molecular structure of this compound, with its two benzoate moieties, likely provides a good balance of polarity and size to ensure effective solvation and retention within suitable polymer networks.

The incorporation of a plasticizer like this compound into a polymer formulation is expected to have a significant impact on both its processing and final mechanical properties.

Processability: Benzoate plasticizers are known to be fast-fusing and can lower the processing temperatures of polymers like PVC. adhesivesmag.com By reducing the melt viscosity, they facilitate easier and more energy-efficient processing. google.com This reduction in viscosity is a result of the plasticizer molecules inserting themselves between polymer chains, which increases the free volume and allows the chains to move more easily past one another. nih.gov

Mechanical Properties: The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is achieved by lowering the glass transition temperature (Tg) of the polymer. nih.gov The addition of a plasticizer increases the elongation at break and toughness of the material, while typically decreasing the tensile strength and modulus. researchgate.netresearchgate.netkinampark.com

While specific data for this compound is not available, the following table illustrates the typical effects of a dibenzoate plasticizer on the mechanical properties of PVC, demonstrating the expected influence.

| Property | Unplasticized PVC | PVC with Dibenzoate Plasticizer (40 phr) |

|---|---|---|

| Hardness (Shore A) | >100 | 80 - 95 |

| Tensile Strength (MPa) | ~50 | 15 - 25 |

| Elongation at Break (%) | <10 | 250 - 400 |

| Glass Transition Temperature (Tg) (°C) | ~82 | 30 - 50 |

This table presents representative data for a generic dibenzoate plasticizer to illustrate its effect on PVC and is not specific to this compound.

Integration into Coatings and Resins

In the field of coatings and resins, small molecule esters like this compound can serve several functions, primarily as coalescing agents or modifiers for resin properties.

As this compound is a non-reactive molecule in the context of typical coating curing reactions, it would not directly participate in the formation of the cross-linked polymer network. The curing of coatings, such as those based on polyester (B1180765) or epoxy resins, typically proceeds via mechanisms like free-radical polymerization for unsaturated polyesters or addition reactions for epoxy systems. hallstarindustrial.commdpi.com

The primary role of a compound like this compound in a coating formulation would likely be as a coalescing agent . acs.orggoogle.com In waterborne coatings, the polymer is present as dispersed particles. For a continuous, defect-free film to form upon drying, these particles must fuse together in a process called coalescence. specialchem.com

A coalescing agent temporarily lowers the glass transition temperature (Tg) of the polymer particles, allowing them to soften and merge. coatingsworld.com Benzoate esters are used for this purpose due to their good compatibility with many coating resins, such as acrylic and vinyl polymers. tandfonline.comacs.org The coalescing agent should have low water solubility to preferentially partition into the polymer phase. coatingsworld.com After film formation, the coalescing agent slowly evaporates, and the film regains its hardness and durability.

The interaction with other coating components, such as pigments and fillers, can also be influenced. The solvating properties of the benzoate ester may aid in the dispersion of these solid components within the resin matrix. researchgate.net Furthermore, by promoting better film formation, the coalescing agent can enhance the adhesion of the coating to the substrate. google.com

The following table summarizes the expected impact of a coalescing agent on the properties of a waterborne acrylic coating.

| Coating Property | Without Coalescing Agent | With Coalescing Agent |

|---|---|---|

| Minimum Film Formation Temperature (MFFT) | High | Low |

| Film Formation | Poor (cracking, powdery) | Good (continuous, smooth) |

| Gloss | Low | High |

| Hardness (after full cure) | High | High |

This table shows the general effects of a coalescing agent and is not based on specific data for this compound.

Potential as a Component in Liquid Crystalline Materials (if applicable)

Liquid crystals are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. ukm.my The molecules in a liquid crystal can flow like a liquid, but they maintain some degree of long-range order. Phenyl benzoate derivatives are a well-known class of compounds that can exhibit liquid crystalline behavior, often referred to as calamitic (rod-like) mesogens. nist.govtandfonline.com

While there is no specific data confirming that this compound is a liquid crystal, analysis of its structure in the context of known liquid crystalline benzoates allows for speculation on its potential. The lateral methyl group on the central phenyl ring would likely influence the intermolecular spacing and could potentially lower the melting point and affect the type of mesophase formed compared to an unsubstituted analogue. tandfonline.com

The table below presents transition temperatures for a homologous series of 4-(4'-substituted phenylazo)-2-phenyl-4''-alkoxy benzoates, which, while structurally different, illustrate how changes in molecular structure (in this case, the length of an alkoxy chain) influence the liquid crystal phase behavior.

| Compound (n = number of carbons in alkoxy chain) | Transition Temperatures (°C) |

|---|---|

| I8 (n=8) | Cr 136.1 SmA 158.0 N 175.2 I |

| I10 (n=10) | Cr 134.2 SmA 162.1 N 171.5 I |

| I12 (n=12) | Cr 131.5 SmA 164.3 N 169.0 I |

| I14 (n=14) | Cr 128.8 SmA 165.1 I |

| I16 (n=16) | Cr 126.3 SmA 163.2 I |

Data adapted from a study on substituted phenylazo benzoates to illustrate structure-property relationships in liquid crystals. tandfonline.com Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid.

Given its structure, if this compound were to exhibit liquid crystalline properties, it would likely be as a high-temperature mesogen. Further experimental investigation, such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM), would be necessary to confirm this potential and characterize its specific phase behavior. mdpi.com

Vii. Synthesis and Characterization of Structural Derivatives and Analogues of 3 Benzoyloxy 2 Methylphenyl Benzoate

Systematic Modification of the Benzoyl Moieties

The benzoyl groups of 3-(Benzoyloxy)-2-methylphenyl benzoate (B1203000) offer a versatile platform for introducing a wide array of functional groups, thereby tuning the electronic properties of the molecule. This can be achieved by utilizing substituted benzoyl chlorides in the synthesis.

Electron-donating groups (e.g., alkyl, alkoxy) on the benzoyl rings are expected to increase the electron density of the carbonyl carbon, potentially affecting the ester's reactivity towards nucleophiles. For instance, the synthesis of phenyl 4-methylbenzoate has been reported, providing a template for introducing alkyl groups. cas.cz

Electron-withdrawing groups (e.g., nitro, cyano, halo) significantly alter the electronic landscape. The synthesis of phenyl 4-nitrobenzoate (B1230335) and phenyl 4-cyanobenzoate (B1228447) demonstrates the feasibility of incorporating strongly deactivating groups. cas.czchemsynthesis.com These substitutions render the carbonyl carbon more electrophilic and can influence reaction rates, as seen in the hydrolysis of substituted phenyl benzoates. cas.czsemanticscholar.org

A general synthetic approach involves the reaction of a substituted benzoyl chloride with the appropriate phenol (B47542). For example, to modify one of the benzoyl groups, one could start with 2-methylresorcinol (B147228), perform a mono-benzoylation, and then react the remaining free hydroxyl group with a substituted benzoyl chloride.

Systematic Modification of the Methylphenyl Moiety

Alterations to the central 2-methylphenyl ring can be achieved by starting with appropriately substituted catechols or resorcinols.

Modification of the Methyl Group: The methyl group can be replaced with other alkyl groups to study steric effects. Furthermore, oxidation of the methyl group to a carboxylic acid, followed by esterification, would introduce another ester functionality.

Substitution on the Aromatic Ring: Introducing substituents onto the phenyl ring of the methylphenyl moiety can be accomplished by using substituted 2-methylresorcinols as starting materials. For example, the synthesis of derivatives of 3-hydroxyphenyl benzoate has been explored, which can serve as a parallel for modifications to the 3-(benzoyloxy)-2-methylphenyl benzoate structure. researchgate.net The Fries rearrangement of substituted phenyl benzoates is a key reaction that can be used to introduce acyl groups onto the phenolic ring, which can then be further modified. rsc.orgwikipedia.orgsigmaaldrich.com For instance, the synthesis of 2-benzoyl-4-methyl phenyl benzoate has been achieved through a Fries rearrangement followed by benzoylation. researchgate.netuomphysics.net

Introduction of Heteroatoms or Alternative Functional Groups

The introduction of heteroatoms into the core structure can lead to significant changes in chemical and biological properties.

Nitrogen: Nitrogen can be introduced in the form of nitro groups, as demonstrated in the nitration of 4-phenylphenyl benzoate. acs.org Furthermore, amide functionalities can be incorporated by reacting an aminophenol precursor with a benzoyl chloride. The synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates provides a synthetic route for introducing carbamate (B1207046) linkages, which are isosteric to esters. mdpi.com

Sulfur: Sulfur can be introduced as a sulfonyl group. For example, phenyl 4-(methylsulfonyl)benzoate has been synthesized and characterized. cas.cz Thiophene-based analogues, such as 4-(5-n-alkylthien-2-yl)phenyl benzoates, have also been prepared, showcasing the replacement of a benzene (B151609) ring with a heterocyclic system. bohrium.com

Halogens: Halogen atoms can be readily introduced onto either the benzoyl or the methylphenyl moieties using halogenated starting materials. For example, the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates has been reported. nih.gov The presence of halogens can influence reactivity through their inductive effects. nih.gov

Spectroscopic Characterization of Derived Compounds

The structural modifications of this compound derivatives are primarily elucidated using spectroscopic techniques such as NMR and IR spectroscopy.

NMR Spectroscopy:

¹H NMR spectroscopy is crucial for confirming the position and number of substituents on the aromatic rings. For example, in phenyl 4-methylbenzoate, the methyl protons appear as a singlet around 2.41 ppm. cas.cz

¹³C NMR spectroscopy is particularly sensitive to the electronic environment of the carbonyl carbon. Electron-withdrawing substituents on the benzoyl ring cause a downfield shift of the carbonyl carbon signal, while electron-donating groups have the opposite effect. nih.gov This provides a direct measure of the electronic influence of the substituents.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is a valuable diagnostic tool. The position of this band is influenced by the electronic nature of the substituents. Electron-withdrawing groups on the benzoyl ring increase the C=O stretching frequency, indicating a strengthening of the double bond character due to inductive effects. Conversely, electron-donating groups lead to a decrease in the C=O stretching frequency. cas.cz

A summary of typical spectroscopic data for related substituted phenyl benzoates is presented below:

| Compound Name | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Reference |

| Phenyl 4-methylbenzoate | 2.41 (s, 3H, CH₃) | 21.66 (CH₃), 165.07 (C=O) | cas.cz |

| Phenyl 4-ethylbenzoate | 1.26 (t, 3H, CH₃), 2.71 (q, 2H, CH₂) | 15.12 (CH₃), 28.90 (CH₂), 165.10 (C=O) | cas.cz |

| Phenyl 4-(methylsulfonyl)benzoate | 3.07 (s, 3H, CH₃) | 44.20 (CH₃), 163.58 (C=O) | cas.cz |

Influence of Structural Modifications on Chemical Reactivity and Physicochemical Properties

The systematic modifications of the molecular structure of this compound analogues have a profound impact on their chemical reactivity and physicochemical properties.

Chemical Reactivity: The rate of nucleophilic acyl substitution, such as alkaline hydrolysis, is highly sensitive to the nature of the substituents on both the benzoyl and the phenyl moieties.

Substituents on the Benzoyl Moiety: Electron-withdrawing groups on the benzoyl ring increase the electrophilicity of the carbonyl carbon, leading to an enhanced rate of nucleophilic attack. This is quantified by the Hammett equation, which shows a positive ρ value for the hydrolysis of phenyl esters of 4-substituted benzoic acids, indicating that the reaction is favored by electron-withdrawing substituents. cas.cznih.gov For example, the rate of hydrolysis increases in the order: 4-MeO < H < 4-Cl < 4-CN < 4-NO₂.

Substituents on the Phenyl (Leaving Group) Moiety: The effect of substituents on the phenolic ring (the leaving group) is also significant. Electron-withdrawing groups on the phenoxy leaving group stabilize the resulting phenoxide ion, thereby increasing the rate of reaction.

Steric Effects: The introduction of bulky substituents, particularly in the ortho position of either the benzoyl or the methylphenyl ring, can sterically hinder the approach of a nucleophile to the carbonyl carbon, thus decreasing the reaction rate. cas.czresearchgate.net

The following table summarizes the effect of substituents on the rate of alkaline hydrolysis of substituted phenyl benzoates.

| Substituent on Benzoyl Moiety (X in X-C₆H₄CO₂Ph) | Relative Rate of Hydrolysis | Substituent on Phenyl Moiety (Y in PhCO₂C₆H₄-Y) | Relative Rate of Hydrolysis | Reference |

| 4-OCH₃ | Slower | 4-CH₃ | Slower | |

| H | Baseline | H | Baseline | |

| 4-Cl | Faster | 4-Cl | Faster | |

| 4-NO₂ | Much Faster | 4-NO₂ | Much Faster |

Physicochemical Properties: Structural modifications also influence key physicochemical properties.

Melting and Boiling Points: The introduction of polar functional groups, such as nitro or sulfonyl groups, generally leads to an increase in melting and boiling points due to stronger intermolecular interactions. cas.cz

Liquid Crystalline Properties: The introduction of long alkyl chains and polar groups can induce liquid crystalline behavior. For example, 4-(5-n-alkylthien-2-yl)phenyl 4-alkoxybenzoates exhibit nematic and/or smectic mesophases. bohrium.com

Viii. Advanced Analytical Methodologies for Detection and Quantification of 3 Benzoyloxy 2 Methylphenyl Benzoate

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 3-(Benzoyloxy)-2-methylphenyl benzoate (B1203000), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be considered, with the choice largely depending on the compound's volatility and thermal stability.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Given the ester functionalities and the aromatic rings in 3-(Benzoyloxy)-2-methylphenyl benzoate, it is expected to have strong ultraviolet (UV) absorbance, making HPLC with UV detection a primary choice for its quantification.

Method development for this compound would involve the optimization of several parameters to achieve a robust and reliable separation. A reversed-phase C18 column is a common starting point for the separation of moderately polar to non-polar compounds. researchgate.netscispace.comuobasrah.edu.iqresearchgate.net The mobile phase would typically consist of a mixture of an aqueous component (like water or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netscispace.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure adequate retention and sharp peak shapes.

Detection is often performed using a UV detector, with the wavelength selected based on the compound's maximum absorbance. For benzoate-containing compounds, detection wavelengths are often set in the range of 225-255 nm. researchgate.net For enhanced specificity and sensitivity, a photodiode array (PDA) detector can be employed to acquire the full UV spectrum of the analyte peak.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While the volatility of this compound is not explicitly documented in the provided search results, its molecular structure suggests it may be amenable to GC analysis, possibly at elevated temperatures. Inverse gas chromatography has been used to study the thermodynamic characteristics of other benzoate-containing liquid crystals at high temperatures. nih.gov

A key consideration for GC analysis is the potential for thermal degradation in the injector or column. Therefore, the development of a GC method would require careful optimization of the inlet temperature and the temperature program of the oven to ensure the compound's integrity. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be a suitable choice for the separation.

Table 2: Potential GC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C (Splitless mode) |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 320 °C |

Coupling Chromatographic Methods with Spectrometry (e.g., GC-MS, LC-MS)

To achieve unambiguous identification and highly sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) would provide both retention time data and a mass spectrum for this compound. The mass spectrum, which shows the fragmentation pattern of the molecule upon electron ionization, serves as a chemical fingerprint, allowing for confident identification. researchgate.netnih.gov This is particularly useful for differentiating isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of small molecules. researchgate.netnih.gov It combines the separation power of HPLC with the detection capabilities of mass spectrometry. For this compound, LC-MS would offer high sensitivity and selectivity, especially in complex matrices. Electrospray ionization (ESI) would be the most probable ionization technique, producing a protonated molecule [M+H]+ or other adducts. Tandem mass spectrometry (MS/MS) could be employed for even greater selectivity and for structural elucidation by analyzing the fragmentation of the parent ion. researchgate.net

Spectrophotometric Quantification Methods (if applicable, e.g., UV-Vis)

While chromatographic methods are generally preferred for their ability to separate the analyte from potential interferences, direct UV-Vis spectrophotometry could be a simple and rapid method for the quantification of this compound in pure solutions or simple mixtures where interfering substances are absent. This would involve measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) and relating it to the concentration using a calibration curve prepared with standards. However, this method lacks specificity and is not suitable for complex samples.

Sample Preparation Strategies for Diverse Chemical Matrices

The preparation of the sample is a critical step in the analytical workflow, designed to extract the analyte of interest from the sample matrix and remove interfering components. The choice of the sample preparation technique depends heavily on the nature of the matrix.

Liquid Samples (e.g., solutions, beverages): For simple liquid samples, a "dilute-and-shoot" approach may be sufficient, where the sample is simply diluted with the mobile phase before injection into the HPLC system. researchgate.net Filtration through a 0.45 µm filter is often necessary to remove particulate matter.

Solid Samples (e.g., powders, tissues): Solid samples require an initial extraction step. This can be achieved through solid-liquid extraction, where the sample is mixed with a suitable solvent to dissolve the analyte. The choice of solvent is crucial and should be based on the solubility of this compound.

Complex Matrices (e.g., biological fluids, environmental samples): For more complex matrices, a more rigorous cleanup is required to remove interferences. Solid-Phase Extraction (SPE) is a commonly used technique. A C18 SPE cartridge could be effective for retaining the non-polar this compound from an aqueous sample, after which it can be eluted with a strong organic solvent. Liquid-Liquid Extraction (LLE) , using an organic solvent immiscible with the sample matrix, is another viable option.

Ix. Conclusion and Future Research Perspectives

Summary of Key Findings on 3-(Benzoyloxy)-2-methylphenyl Benzoate (B1203000)

Currently, there are no significant research findings to summarize for 3-(Benzoyloxy)-2-methylphenyl benzoate. The compound is identified by its CAS Number 90422-08-5 and a molecular formula of C₂₁H₁₆O₄. sigmaaldrich.com However, beyond these basic identifiers, there is a lack of published studies detailing its synthesis, spectroscopic characterization, physical properties, or biological activity. Chemical suppliers note that analytical data is not collected for this product, and the buyer is responsible for confirming its identity and purity. sigmaaldrich.com This indicates that the compound exists primarily as a catalog item rather than a subject of academic or industrial research.

Unaddressed Research Questions and Challenges

The primary challenge concerning this compound is the fundamental gap in knowledge about its basic chemical and physical properties. As a starting point, virtually every aspect of its scientific profile represents an unaddressed question. Key among these are:

Synthesis and Yield Optimization: What are the most efficient and scalable methods for the synthesis of this compound? While general esterification methods exist, specific reaction conditions, catalysts, and purification techniques for this compound have not been documented.

Physicochemical Properties: What are the fundamental physical and chemical properties of this compound? Data on its melting point, boiling point, solubility in various solvents, and crystalline structure are needed.

Spectroscopic Profile: What is the complete spectroscopic signature (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of the pure compound? This data is crucial for its unambiguous identification and characterization.

Chemical Reactivity: How does the substitution pattern on the phenyl rings influence the reactivity of the ester groups? Understanding its stability under various conditions (e.g., pH, temperature) and its reactivity in key chemical transformations is essential.

Biological Activity: Does this compound exhibit any biological activity? The broader class of substituted phenyl benzoates has shown potential in various areas, but the specific activity of this isomer is unknown.

Directions for Future Academic Investigation in Synthesis, Reactivity, and Applications

Future research on this compound should be directed at building a foundational understanding of the molecule. Investigations could be structured to systematically explore its properties and potential, drawing inspiration from research on analogous compounds.

Synthesis and Characterization: The initial focus should be on establishing a reliable synthetic protocol, likely through a modified Schotten-Baumann reaction or a palladium-catalyzed coupling reaction, which are common for synthesizing similar esters. tandfonline.comnih.gov Following a successful synthesis, comprehensive characterization is paramount.